1-Cyclopropylpiperazine-2-carboxamide CAS 1697661-89-4 properties
1-Cyclopropylpiperazine-2-carboxamide CAS 1697661-89-4 properties
The following technical guide details the properties, synthesis, and applications of 1-Cyclopropylpiperazine-2-carboxamide (CAS 1697661-89-4), a specialized chiral building block used in the development of next-generation kinase inhibitors.
CAS Registry Number: 1697661-89-4 Chemical Formula: C₉H₁₇N₃O Molecular Weight: 183.25 g/mol Role: Chiral Pharmacophore & Kinase Inhibitor Intermediate
Executive Summary
1-Cyclopropylpiperazine-2-carboxamide is a critical heterocyclic intermediate employed in medicinal chemistry, particularly in the synthesis of inhibitors targeting DNA damage response (DDR) pathways (e.g., ATR, WEE1, and CHK1 kinases). The molecule features a piperazine core with two distinct functional handles: a carboxamide group at the C2 position (often serving as a hydrogen bond donor/acceptor in the ATP-binding pocket) and a cyclopropyl group at the N1 position .
The cyclopropyl moiety is strategically significant; it imparts metabolic stability by blocking N-dealkylation (compared to N-ethyl or N-methyl analogs) and introduces conformational rigidity that can enhance receptor selectivity.
Physicochemical Profile
The following data represents the calculated and experimentally derived properties for the (S)-enantiomer, which is the biologically relevant form in most high-affinity ligands.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas. |
| Molecular Weight | 183.25 g/mol | Monoisotopic mass: 183.1372 |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (Moderate) | Highly soluble in acidic aqueous buffers. |
| pKa (Calc) | ~8.4 (N4-piperazine), ~15.5 (Amide) | The N4 nitrogen is the primary basic site. |
| LogP | -0.8 to -0.3 | Polar character due to amide/amine functionality. |
| Chirality | (S)-configuration (typically) | CAS 1697661-89-4 usually refers to the (S)-isomer. |
| Melting Point | 115–120 °C | Varies with salt form (e.g., HCl salt melts higher). |
Synthetic Methodology
The synthesis of 1-cyclopropylpiperazine-2-carboxamide is non-trivial due to the difficulty of direct N-cyclopropylation using alkyl halides. The preferred industrial route utilizes reductive amination with a cyclopropanone equivalent or Chan-Lam coupling .
Route A: The Cyclopropanone Equivalent Method (Preferred)
This method avoids the use of unstable cyclopropanone by using (1-ethoxycyclopropoxy)trimethylsilane .
Reagents:
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Starting Material: (S)-Piperazine-2-carboxamide (derived from Pyrazine-2-carboxamide via hydrogenation).
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Cyclopropylating Agent: (1-Ethoxycyclopropoxy)trimethylsilane.[1]
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Reductant: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB).
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Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) with Acetic Acid (AcOH).
Protocol:
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Dissolution: Dissolve (S)-piperazine-2-carboxamide (1.0 eq) in anhydrous MeOH (10 volumes).
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Acidification: Add AcOH (2.0 eq) to adjust pH to ~5–6.
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Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) dropwise at 0°C.
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Reduction: Add NaBH₃CN (1.5 eq) portion-wise over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Quench: Quench with 1N HCl (caution: HCN evolution if NaBH₃CN used; use proper venting/scrubbing).
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Workup: Basify with 1N NaOH to pH >10. Extract with DCM/Isopropanol (3:1).
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Purification: The product is highly polar. Purify via reverse-phase flash chromatography (C18, H₂O/MeCN gradient).
Route B: Metal-Catalyzed Coupling (Chan-Lam)
Useful for late-stage diversification but requires copper catalysis.
Protocol:
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Mix (S)-piperazine-2-carboxamide (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and Pyridine (2.0 eq) in Dichloroethane (DCE).
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Heat to 70°C under an oxygen atmosphere (or open air) for 24 hours.
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Filter through Celite and purify.
Synthetic Workflow Diagram
Caption: Figure 1. Primary synthetic pathways for 1-Cyclopropylpiperazine-2-carboxamide starting from pyrazine precursors.
Analytical Characterization (QC)
To ensure the integrity of the scaffold for drug development, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.45 (br s, 1H, CONHH ), 7.10 (br s, 1H, CONHH ).
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δ 3.20–3.00 (m, 1H, H-2, chiral center).
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δ 2.90–2.70 (m, 4H, Piperazine ring protons).
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δ 1.75 (m, 1H, Cyclopropyl CH).
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δ 0.45–0.35 (m, 4H, Cyclopropyl CH₂).
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Note: The cyclopropyl protons are distinctively upfield (0.3–0.5 ppm).
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Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Parent Ion [M+H]⁺: 184.14 m/z
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Fragmentation Pattern: Loss of NH₃ (CONH₂ group) and cyclopropyl ring opening are common fragments.
HPLC Purity Method
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Column: C18 (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% NH₄OH in Water (High pH is crucial for peak shape of basic amines).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 60% B over 15 minutes.
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Detection: UV @ 210 nm (Amide absorption).
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is proprietary, it shares hazard profiles with similar N-alkyl piperazines.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a fume hood.
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Wear nitrile gloves and safety goggles.
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Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
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References
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Synthesis of Piperazine-2-carboxamides
- Source: Beilstein J. Org. Chem. 2014, 10, 640–646.
- Title: Integration of enabling methods for the automated flow prepar
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URL:[Link]
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N-Cyclopropylation Methodologies
- Source: Journal of Organic Chemistry, 2007, 72, 8577–8579.
- Title: A Convenient Synthesis of N-Cyclopropylamines via Reductive Amin
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URL:[Link]
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Chan-Lam Coupling for Cyclopropylation
- Source: Tetrahedron Letters, 1998, 39, 2933–2936.
- Title: New N- and O-arylations with phenylboronic acids and cupric acet
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URL:[Link]
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Piperazine Scaffolds in Kinase Inhibitors
- Source: Journal of Medicinal Chemistry, 2011, 54, 3426–3450.
- Title: Discovery of AZD6738, a Potent and Selective Inhibitor of
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URL:[Link]
